molecular formula C11H15NSi B8609845 Trimethylsilyl indole

Trimethylsilyl indole

Cat. No.: B8609845
M. Wt: 189.33 g/mol
InChI Key: ISPRGDKNJYQULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylsilyl indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The trimethylsilyl group attached to the indole ring enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethylsilyl indole typically involves the reaction of indole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The trimethylsilyl group is introduced to the nitrogen atom of the indole ring, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl indole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form indole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into different indoline derivatives.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products:

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Trimethylsilyl indole has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Trimethylsilyl indole involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group enhances the nucleophilicity of the indole nitrogen, making it more reactive towards electrophiles. The compound can interact with molecular targets such as enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Indole: The parent compound of Trimethylsilyl indole, widely found in nature and used in various applications.

    1-Methylindole: Another indole derivative with a methyl group attached to the nitrogen atom.

    2-Phenylindole: An indole derivative with a phenyl group attached to the second position of the indole ring.

Uniqueness: this compound is unique due to the presence of the trimethylsilyl group, which significantly enhances its reactivity and stability compared to other indole derivatives. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Properties

Molecular Formula

C11H15NSi

Molecular Weight

189.33 g/mol

IUPAC Name

1H-indol-2-yl(trimethyl)silane

InChI

InChI=1S/C11H15NSi/c1-13(2,3)11-8-9-6-4-5-7-10(9)12-11/h4-8,12H,1-3H3

InChI Key

ISPRGDKNJYQULU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preparation of 2-trimethylsilyl indole ##STR15## A mixture of iodoaniline (2.19 g, 10 mmol), acyl silane (2.36 g, 20 mmol, prepared according to the procedures of reference example A), DABCO (1,4-diazabicyclo[2.2.2]octane, 3.36 g, 30 mmol) and Pd(OAC)2 (112.25 mg, 0.5 mmol) in 30 mL DMF was degassed via N2 /vacuum and heated at 105° C. for 36 h. The mixture was cooled to room temperature, diluted with IPAc (isopropyl acetate, 100 mL) and washed with 2×50 mL of water. The IPAc layer was concentrated in vacuum and chromatographed over silica gel to give 2-trimethylsilyl indole and indole.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
iodoaniline
Quantity
2.19 g
Type
reactant
Reaction Step Two
[Compound]
Name
acyl silane
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.36 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
112.25 mg
Type
catalyst
Reaction Step Five

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